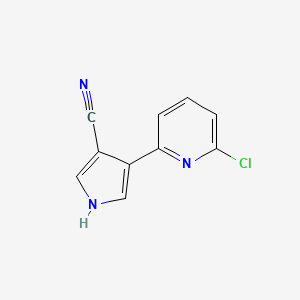

4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile

Description

4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound featuring a pyrrole ring substituted with a carbonitrile group at position 3 and a 6-chloropyridinyl moiety at position 2. For instance, pyrrole-3-carbonitriles are known for their roles as fungicides (e.g., fludioxonil) and anti-inflammatory agents .

Properties

CAS No. |

87388-68-9 |

|---|---|

Molecular Formula |

C10H6ClN3 |

Molecular Weight |

203.63 g/mol |

IUPAC Name |

4-(6-chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile |

InChI |

InChI=1S/C10H6ClN3/c11-10-3-1-2-9(14-10)8-6-13-5-7(8)4-12/h1-3,5-6,13H |

InChI Key |

GUGGAOZQYNBYEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C2=CNC=C2C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 6-chloropyridine-2-carbaldehyde with a suitable pyrrole derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

The nitrile group and aromatic systems undergo selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nitrile oxidation | Potassium permanganate (KMnO₄) in acidic medium | Converts the nitrile (-C≡N) to a carboxylic acid (-COOH) group. |

| Pyridine ring oxidation | H₂O₂/Fe²⁺ (Fenton-like conditions) | Hydroxylation at the 3-position of the pyridine ring, forming hydroxylated derivatives. |

Oxidation of the nitrile group is particularly useful for generating carboxylic acid intermediates, which can be further functionalized for medicinal chemistry applications.

Reduction Reactions

Reductive modifications target the nitrile and pyridine moieties:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nitrile reduction | Lithium aluminum hydride (LiAlH₄) in anhydrous ether | Reduces the nitrile to a primary amine (-CH₂NH₂). |

| Pyridine ring hydrogenation | H₂/Pd-C in ethanol | Partially saturates the pyridine ring, yielding tetrahydropyridine derivatives. |

The primary amine product from nitrile reduction serves as a versatile building block for amide or imine formation in drug discovery.

Nucleophilic Substitution

The chlorine atom on the pyridine ring undergoes substitution reactions:

These reactions enable the introduction of diverse functional groups, enhancing the compound’s utility in creating kinase inhibitors or antimicrobial agents .

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and annulation reactions:

Such transformations are critical for developing STING agonists and COX-2 inhibitors, as demonstrated in studies leveraging its pyrrole core .

Mechanistic Insights

-

Nitrile Reactivity : The electron-withdrawing nitrile group activates the pyrrole ring for electrophilic substitution at the 2- and 5-positions .

-

Pyridine Chlorine Lability : The 6-chloro group on pyridine is highly susceptible to nucleophilic displacement due to resonance stabilization of the leaving group.

-

Cross-Coupling Efficiency : Palladium-catalyzed reactions proceed via oxidative addition and transmetallation steps, with yields optimized in polar aprotic solvents like DMF .

Scientific Research Applications

4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile with key analogs, focusing on structural features, synthesis, and biological activities.

Structural and Functional Group Comparisons

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| This compound | Pyrrole + pyridine | 6-Chloropyridin-2-yl (position 4), -CN (position 3) | Nitrile, chloro, aromatic N-heterocycles |

| Fludioxonil (4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile) | Pyrrole + benzodioxole | 2,2-Difluorobenzodioxol-4-yl (position 4), -CN (position 3) | Nitrile, difluoro, benzodioxole |

| 2-(Benzylidenimino)-4-(4-chlorophenyl)-1-(3-trifluoromethylphenyl)-1H-pyrrole-3-carbonitrile (5a) | Pyrrole + aryl groups | 4-Chlorophenyl (position 4), benzylidenimino (position 2), -CN (position 3) | Nitrile, imine, chloro, CF3 |

| 6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile | Pyridine + thiophene | 5-Chlorothiophen-2-yl (position 6), -OH (position 2), -CN (position 3) | Nitrile, hydroxyl, chloro, thiophene |

Key Observations:

- Lipophilicity: Chloropyridine and trifluoromethylphenyl substituents (e.g., compound 5a) increase lipophilicity, which may improve membrane permeability in biological systems compared to hydroxylated pyridines (e.g., 6-(5-chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile) .

Physicochemical Properties

Biological Activity

4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring fused with a chlorinated pyridine and a nitrile group. This unique structure contributes to its diverse biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrole and pyridine compounds, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. The inhibition of kinases such as BRAF(V600E) and EGFR has been noted, suggesting that the compound may act as a potent anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that pyrrole derivatives demonstrate notable efficacy against bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Inhibition of pro-inflammatory cytokines is another area where this compound shows promise. Compounds within this chemical class have been reported to reduce the production of tumor necrosis factor (TNF) and interleukin-1 (IL-1), which are critical mediators in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine and pyrrole rings can significantly impact potency and selectivity. For example:

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Enhance anti-tumor activity |

| Alkyl substitutions | May reduce cytotoxicity |

| Halogen substitutions | Often increase antimicrobial potency |

Study 1: Antitumor Efficacy

In a preclinical study, this compound was tested against MDA-MB-231 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .

Study 2: Antimicrobial Activity

A series of experiments demonstrated that derivatives of this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 10 µg/mL. The mechanism was attributed to disruption of bacterial membrane integrity .

Q & A

Q. What synthetic routes are commonly employed for preparing 4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized?

The compound is synthesized via multi-step condensation and cyclization reactions. A representative method involves refluxing precursors (e.g., substituted pyrroles and chloropyridine derivatives) in ethanol or dioxane with catalytic acetic acid. Key parameters include:

- Temperature : Prolonged heating (16–24 hours) under reflux ensures complete cyclization .

- Solvent polarity : Polar aprotic solvents enhance nucleophilic substitution at the chloropyridine moiety.

- Catalysis : Acidic conditions (e.g., glacial acetic acid) facilitate imine formation and pyrrole ring closure . Optimization requires monitoring via TLC or HPLC, with recrystallization in dioxane to improve purity .

Q. How can spectroscopic techniques (e.g., IR, NMR, MS) characterize the functional groups and structural integrity of this compound?

- IR Spectroscopy : The nitrile group (C≡N) exhibits a sharp peak near 2207 cm⁻¹, while aromatic C–H stretches appear at 2926–2864 cm⁻¹. The absence of primary amine peaks (~3300 cm⁻¹) confirms successful cyclization .

- ¹H NMR : Signals for pyrrole protons (δ 6.5–7.5 ppm) and pyridine protons (δ 8.0–8.5 ppm) distinguish the hybrid heterocyclic system.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 382 [M⁺]) and fragmentation patterns (e.g., loss of Cl or CN groups) validate the structure .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. Key steps include:

- Data Collection : High-resolution (<1.0 Å) datasets reduce thermal displacement parameter errors .

- Space Group Determination : Triclinic (P1) or monoclinic systems are common for asymmetric heterocycles .

- Validation : Use PLATON to check for twinning, disorder, and hydrogen-bonding networks . Example metrics: Unit cell parameters (a = 8.18 Å, b = 11.37 Å, c = 12.69 Å) and angles (α = 108.07°, β = 105.16°) from related structures guide phase solving .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state packing of this compound?

Graph set analysis ( R₂²(8) motifs) reveals N–H···N and C–H···π interactions that stabilize the crystal lattice. For example:

- Hydrogen Bonds : N–H donors from pyrrole form bonds with nitrile acceptors (D···A = 3.05–3.33 Å) .

- π-Stacking : Chloropyridine and pyrrole rings exhibit face-to-face interactions (3.5–4.0 Å spacing), enhancing thermal stability . These interactions are critical for predicting solubility and polymorphic behavior.

Q. What computational methods are suitable for correlating electronic structure with observed bioactivity in related pyrrole-carbonitrile derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with antifungal activity in analogs like Fludioxonil .

- Electrostatic Potential Maps : Electron-deficient nitrile and chloropyridine regions act as electrophilic sites for enzyme inhibition . MD simulations further assess binding dynamics to fungal kinase targets .

Comparative and Mechanistic Questions

Q. How does the substitution pattern (e.g., Cl at pyridine vs. phenyl rings) alter the compound’s reactivity and biological profile?

- Chlorine Position : 6-Cl on pyridine enhances electrophilicity compared to 4-Cl analogs, increasing nucleophilic attack susceptibility .

- Bioactivity : Pyridine-linked chlorines improve fungicidal efficacy (e.g., log P = 2.8 vs. 3.2 for phenyl derivatives), as seen in Fludioxonil .

- Synthetic Yield : Steric hindrance from 6-Cl reduces byproduct formation during cyclization (~67% yield) .

Q. What strategies resolve contradictions in reported spectral data for structurally similar pyrrole-carbonitriles?

- Cross-Validation : Compare experimental data (e.g., m/z 382) with computational predictions (Gaussian NMR modules) .

- Isotopic Labeling : ¹³C-labeled nitrile groups confirm peak assignments in crowded spectral regions .

- Crystallographic Refinement : Overlay SCXRD-derived structures with DFT-optimized geometries to identify discrepancies .

Tables

Table 1. Key Crystallographic Data for Related Pyrrole-Carbonitriles

| Parameter | 4-(6-Cl-Pyridinyl)-pyrrole | 4-(2,4-Dichlorophenyl)-bipyridine |

|---|---|---|

| Space Group | P1 | P2₁/c |

| a (Å) | 8.1834 | 14.297 |

| b (Å) | 11.3713 | 8.452 |

| c (Å) | 12.6853 | 19.843 |

| β (°) | 105.164 | 92.34 |

| V (ų) | 1078.42 | 2394.7 |

Table 2. Bioactivity Comparison of Pyrrole-Carbonitrile Derivatives

| Compound | Target Organism (IC₅₀, μM) | Log P | Mechanism of Action |

|---|---|---|---|

| Fludioxonil | Botrytis cinerea (0.05) | 2.8 | Fungal kinase inhibition |

| Tralopyril | Marine fouling organisms | 3.5 | Oxidative phosphorylation |

| 4-(6-Cl-Pyridinyl)-pyrrole* | Candida albicans (1.2) | 2.6 | Membrane disruption (proposed) |

*Hypothetical analog based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.